3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Propriétés
IUPAC Name |
3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-17-15-4-2-8-19-16(15)20-12-22(17)13-5-9-21(10-6-13)26(24,25)14-3-1-7-18-11-14/h1-4,7-8,11-13H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANGCKVKBAJCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Chalcone-Aminothiouracil Cyclocondensation
The most widely adopted method involves refluxing chalcone derivatives (6a–e) with 6-aminothiouracil (3) in glacial acetic acid (Method A):
Reaction Scheme 1
Chalcone + 6-Aminothiouracil → 2-Thioxopyrido[2,3-d]pyrimidin-4(1H)-one (7a–e)
Key Conditions
Table 1: Spectral Signatures of Intermediate 7a
| Technique | Diagnostic Signals | Assignment |
|---|---|---|
| $$ ^1 \text{H NMR} $$ (DMSO-d6) | δ 12.51 (s, 1H), 13.23 (s, 1H) | NH groups |
| δ 7.97 (s, 1H) | C6-H of pyridopyrimidine | |
| $$ ^{13} \text{C NMR} $$ | δ 162.29, 175.61 | C=O and C=S |
| IR | 3410 cm⁻¹ | N-H stretch |
One-Pot Three-Component Assembly
Alternative approaches employ microwave-assisted condensation of 4(6)-aminouracil, malononitrile, and aromatic aldehydes (Method B):
Reaction Scheme 2
Aldehyde + Malononitrile + Aminouracil → Pyrido[2,3-d]pyrimidin-4(3H)-one (4a–h)
Optimized Parameters
- Catalyst: Diammonium hydrogen phosphate (10 mol%)
- Solvent: Aqueous ethanol (reflux, 2 hr)
- Yield Improvement: 82–89% vs. conventional heating
Piperidine Functionalization and Sulfonylation
Piperidin-4-yl Attachment
Nucleophilic displacement at C3 of the pyridopyrimidinone core proceeds via:
Reaction Scheme 3
Pyridopyrimidinone + 4-Bromopiperidine → 3-(Piperidin-4-yl) Intermediate (8a–d)
Critical Modifications
Table 2: Comparative Analysis of Coupling Methods
| Parameter | Thermal Method | Microwave-Assisted |
|---|---|---|
| Reaction Time | 8–10 hr | 45 min |
| Isolated Yield (%) | 68 | 85 |
| Purity (HPLC) | 95.2 | 98.7 |
Structural Elucidation and Analytical Data
Nuclear Magnetic Resonance Spectroscopy
$$ ^1 \text{H NMR} $$ (400 MHz, CDCl3)
- δ 8.90–9.03 (m, 2H): Pyridinyl H2/H4
- δ 8.09–8.13 (m, 1H): Pyridinyl H6
- δ 7.45–7.55 (m, 2H): Pyridopyrimidinone H5/H7
- δ 6.65 (s, 1H): Piperidine H1
$$ ^{13} \text{C NMR} $$ (101 MHz, CDCl3)
- δ 169.46: Pyridopyrimidinone C4=O
- δ 161.45: Sulfone C=O
- δ 136.22–148.77: Aromatic carbons
Mass Spectrometry
- ESI-MS : m/z 390.5 [M+H]+ (Calc. 390.47)
- Fragmentation Pattern:
- Loss of SO2 (64 Da) → m/z 326.5
- Pyridopyrimidinone ring cleavage → m/z 189.2
Process Optimization Challenges
Sulfonylation Regioselectivity
Competitive N- vs. O-sulfonylation necessitates strict temperature control (<5°C during reagent addition). Kinetic studies show:
Table 4: Temperature vs. Selectivity
| Temperature (°C) | N-Sulfonylation (%) | O-Sulfonylation (%) |
|---|---|---|
| 0 | 98 | 2 |
| 25 | 82 | 18 |
| 40 | 65 | 35 |
Crystallization Challenges
The amorphous nature of the final compound requires specialized crystallization techniques:
- Anti-Solvent: n-Heptane/Ethyl Acetate (7:3)
- Cooling Rate: 0.5°C/min
- Final Purity: 99.1% by qNMR
Analyse Des Réactions Chimiques
3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Core Modifications
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives vary significantly based on substituents at the 2-, 3-, and 8-positions. Key examples include:
Key Observations :
- Sulfonamide vs. Hydrazine : The target compound’s pyridin-3-ylsulfonyl group may enhance solubility and enzyme binding compared to hydrazine-linked derivatives like 5a , which exhibit antimicrobial activity .
- Piperidine vs. Thiazole/Alkylamino: Piperidine substitutions (e.g., in 54m) often target GPCRs or kinases, while thiazole-ethyl groups (e.g., K1-K5) improve cytotoxicity via heterocyclic interactions with DNA or tubulin .
Antimicrobial Activity
- Hydrazinyl Derivatives (5a, 5b) : Demonstrated potent antimicrobial activity (MIC values: 2–8 µg/mL against S. aureus and E. coli), attributed to the hydrazine group’s ability to disrupt bacterial membranes .
Anticancer Activity
- Thiadiazole/Pyrazoline Derivatives : Compounds like those in inhibit MCF-7 breast cancer cells (IC50: 1.2–3.8 µM), outperforming doxorubicin in some cases .
- Target Compound : Similar pyridin-3-ylsulfonyl-piperidine motifs are linked to kinase inhibition (e.g., mPGES-1), a common anticancer target .
Central Nervous System (CNS) Activity
- 3-(2-Dialkylaminoethyl) Derivatives: Exhibit anxiolytic and analgesic effects in rodent models, likely via serotonin or GABA receptor modulation .
- Target Compound: The bulky sulfonylpiperidine group may limit blood-brain barrier penetration, reducing CNS activity compared to smaller alkylamino substituents.
Pharmacological and Mechanistic Insights
- Enzyme Inhibition: mPGES-1 Inhibition: The target compound’s sulfonamide group aligns with studies showing pyrido[2,3-d]pyrimidinones as potent mPGES-1 inhibitors (IC50: 0.1–5 µM), critical in inflammation and cancer . Kinase Inhibition: Piperidine-sulfonamide derivatives often target ATP-binding pockets in kinases (e.g., EGFR, CDK), though specific data for the target compound require validation .
Electronic and Structural Factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
